N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide is a complex organic compound with a unique structure that includes a pyrrole ring substituted with benzyl, dimethyl, and phenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide typically involves multiple steps, including the formation of the pyrrole ring and subsequent substitutions. Common synthetic routes may involve:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide can be compared with other similar compounds, such as:
N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-ethylpropanamide: Similar structure but with an ethyl group instead of a methyl group.
N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylbutanamide: Similar structure but with a butyl group instead of a propyl group.
Properties
Molecular Formula |
C23H26N2O3S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-1-benzyl-4,5-dimethylpyrrol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C23H26N2O3S/c1-16(2)23(26)24-22-21(29(27,28)20-13-9-6-10-14-20)17(3)18(4)25(22)15-19-11-7-5-8-12-19/h5-14,16H,15H2,1-4H3,(H,24,26) |
InChI Key |
VQBVIJZGJUVENH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C(C)C)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.